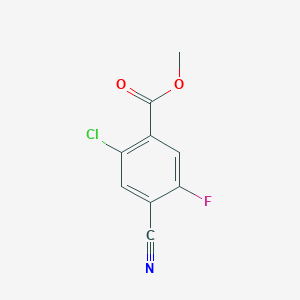

Methyl 2-chloro-4-cyano-5-fluorobenzoate

描述

Methyl 2-chloro-4-cyano-5-fluorobenzoate is a halogenated aromatic ester featuring a chlorine atom at the 2-position, a cyano group at the 4-position, and a fluorine atom at the 5-position on the benzoate ring. Its molecular formula is C₉H₅ClFNO₂, with an approximate molecular weight of 215.6 g/mol. The compound’s structure combines electron-withdrawing substituents (Cl, CN, F), which influence its electronic properties, reactivity, and applications in pharmaceutical and agrochemical synthesis.

属性

分子式 |

C9H5ClFNO2 |

|---|---|

分子量 |

213.59 g/mol |

IUPAC 名称 |

methyl 2-chloro-4-cyano-5-fluorobenzoate |

InChI |

InChI=1S/C9H5ClFNO2/c1-14-9(13)6-3-8(11)5(4-12)2-7(6)10/h2-3H,1H3 |

InChI 键 |

RSPMBEOIJZIVPH-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=C(C=C(C(=C1)F)C#N)Cl |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Group Variations

The table below summarizes key structural analogs, highlighting substituent positions, molecular properties, and applications:

Reactivity and Electronic Effects

- Electron-Withdrawing Groups (EWGs): The cyano group in the target compound strongly withdraws electrons, making the aromatic ring less reactive toward electrophilic substitution but more susceptible to nucleophilic aromatic substitution (NAS) compared to analogs with bromo or methoxy groups . Chlorosulfonyl (ClSO₂) in ’s compound enhances reactivity in sulfonation and sulfonamide formation, unlike the cyano group .

- Halogen Effects:

准备方法

Reaction Mechanism and Steps

The synthesis begins with 2-amino-4-chloro-5-fluorobenzoic acid methyl ester as the starting material. The amino group at position 2 is replaced via a diazotization-iodination sequence:

-

Diazotization : Treatment with sodium nitrite (NaNO₂) in sulfuric acid at 0–5°C generates a diazonium salt.

-

Iodination : Addition of potassium iodide (KI) replaces the diazonium group with iodine, yielding 2-chloro-4-iodo-5-fluorobenzoic acid methyl ester .

Subsequent cyanation replaces iodine with a cyano group:

3. Nucleophilic substitution : Reacting the iodo intermediate with cuprous cyanide (CuCN) in N-methylpyrrolidone (NMP) at 60–120°C under nitrogen affords the target compound.

Key Conditions and Yields

This method achieves a total yield of 79–82% , with purity >95% after column chromatography.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Stoichiometric Ratios

-

Excess cyanide (1.5 eq. CuCN) ensures complete substitution of iodine.

-

Molar ratios for diazotization (1:1.2:2 for substrate:NaNO₂:KI) prevent intermediate accumulation.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting flow chemistry for diazotization improves safety and scalability:

常见问题

Basic Research Questions

Q. What are the key functional groups in methyl 2-chloro-4-cyano-5-fluorobenzoate, and how do they influence its reactivity?

- Answer : The compound contains a methyl ester (-COOCH₃), chloro (-Cl), cyano (-CN), and fluoro (-F) substituents on a benzoate core. The electron-withdrawing nature of -Cl, -F, and -CN groups deactivates the aromatic ring, directing electrophilic substitution to specific positions. For example, -CN is a strong meta-director, while -Cl and -F are ortho/para-directors. Steric hindrance at the 2- and 5-positions may further influence reactivity. Experimental validation using spectroscopic methods (e.g., NMR for regiochemical analysis) is critical .

Q. How can researchers optimize the synthesis of this compound to minimize side reactions?

- Answer :

- Step 1 : Start with a benzoic acid derivative (e.g., 2-chloro-4-cyano-5-fluorobenzoic acid) and use H₂SO₄/MeOH for esterification, as demonstrated in analogous syntheses .

- Step 2 : Monitor competing reactions (e.g., nucleophilic substitution at -Cl or -F sites) by adjusting reaction temperature (<60°C) and using inert atmospheres.

- Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (>98%) .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of this compound for drug-discovery applications?

- Answer :

- Strategy 1 : Exploit the directing effects of substituents. For instance, introduce a nitro group (-NO₂) at the para position to -CN using nitration (HNO₃/H₂SO₄), leveraging -CN’s meta-directing influence.

- Strategy 2 : Use transition-metal catalysis (e.g., Pd-mediated cross-coupling) at the chloro-substituted position, which is sterically accessible.

- Validation : Analyze regioselectivity via X-ray crystallography or NOESY NMR .

Q. How can researchers resolve contradictory data in substitution reactions involving this compound?

- Answer :

- Case Study : Discrepancies in sulfonation vs. chlorosulfonation outcomes (e.g., vs. 6).

- Resolution :

- Conduct kinetic studies to identify rate-determining steps under varying conditions (solvent polarity, temperature).

- Use DFT calculations to model transition states and predict dominant pathways.

- Compare experimental yields and characterize products via LC-MS/MS .

Q. What methodologies are suitable for studying the biological activity of this compound derivatives?

- Answer :

- In vitro assays : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains.

- Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., FRET).

- SAR studies : Modify substituents (e.g., replace -CN with -CF₃) and correlate structural changes with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。